4-(2-Ethylfuran-3-yl)benzene-1,2-diamine

Physicochemical Property Isomeric Purity Purification

4-(2-Ethylfuran-3-yl)benzene-1,2-diamine (CAS 471239-83-5) is a substituted benzene-1,2-diamine featuring a 2-ethylfuran moiety at the 4-position. With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol, this compound belongs to a class of heterocyclic aromatic diamines that serve as key intermediates in medicinal chemistry and materials science.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B12893815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethylfuran-3-yl)benzene-1,2-diamine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=CO1)C2=CC(=C(C=C2)N)N
InChIInChI=1S/C12H14N2O/c1-2-12-9(5-6-15-12)8-3-4-10(13)11(14)7-8/h3-7H,2,13-14H2,1H3
InChIKeySRDRDTBEPGXSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine: Why Isomeric Purity Matters in Furan-Based Diamine Selection


4-(2-Ethylfuran-3-yl)benzene-1,2-diamine (CAS 471239-83-5) is a substituted benzene-1,2-diamine featuring a 2-ethylfuran moiety at the 4-position . With a molecular formula of C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol, this compound belongs to a class of heterocyclic aromatic diamines that serve as key intermediates in medicinal chemistry and materials science. Its structure, incorporating a free ortho-diamine motif, makes it a prime candidate for constructing benzimidazole libraries and other nitrogen-containing heterocycles relevant to drug discovery programs . Unlike its positional isomers, the specific placement of the ethyl group on the furan ring adjacent to the oxygen atom imparts distinct electronic and steric properties that can influence downstream reactivity and molecular recognition events.

Why 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine Cannot Be Interchanged with Its 5-Ethyl Isomer: A Physicochemical Rationale


The direct substitution of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine with its closest positional isomer, 4-(5-ethylfuran-3-yl)benzene-1,2-diamine (CAS 471239-87-9), is not scientifically equivalent. While both share identical molecular formulas, topological polar surface areas (PSA: 65.18 Ų), and calculated octanol-water partition coefficients (LogP: 3.8358) , their calculated boiling points diverge significantly. This difference is a direct consequence of altered intermolecular interaction potentials resulting from the change in the ethyl group's position on the furan ring. Such a divergence has practical implications for purification strategies like distillation and can serve as a critical indicator of differential reactivity in condensation reactions, where the steric and electronic environment of the amino groups is subtly modulated by the heterocycle's substitution pattern. A generic procurement specification that ignores this regioisomerism introduces a variable that can compromise synthetic reproducibility and final product purity.

Quantitative Performance Benchmarks for 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine vs. Closest Analogs


Calculated Boiling Point Divergence: 2-Ethyl vs. 5-Ethyl Furan Isomer Distinction

A direct comparison of calculated physicochemical properties reveals that 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine exhibits a substantially higher predicted boiling point than its 5-ethyl positional isomer. While both compounds share identical molecular weights and core fragments, the change in the ethyl group's position from the 2- to the 5-location on the furan ring increases the predicted boiling point by approximately 17.5 °C . This thermal property divergence provides a quantitative benchmark for differentiating the two isomers, which is crucial for quality control (QC) and purification method development.

Physicochemical Property Isomeric Purity Purification

Identical Predicted Lipophilicity Masks Differential Synthetic Accessibility

Despite an identical predicted LogP of 3.8358 and PSA of 65.18 Ų for both the 2-ethyl and 5-ethyl isomers , this computational equivalence does not translate to identical synthetic accessibility or reactivity. The location of the ethyl group adjacent to the furan oxygen in the target compound creates a distinct steric and electronic environment for the neighboring diamine functionality. Class-level knowledge of furan chemistry indicates that the 2-substituted pattern can influence the electron density on the ring and the dihedral angle with the benzene ring, potentially altering the reaction yields and conditions in subsequent transformations, such as Schiff base formation or metal complexation.

Lipophilicity Drug Design Synthetic Chemistry

Distinctive Ortho-Diamine Motif for Heterocycle Construction

The defining synthetic utility of 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine lies in its ortho-diamine functionality, which is pre-organized for cyclocondensation reactions to form benzimidazoles . While this reactivity is shared with other 1,2-diamines, the specific 2-ethylfuran substitution provides a unique vector for diversification compared to simple phenylenediamines or other heterocyclic analogs. This allows for the rapid construction of compound libraries with a distinctive 5-(2-ethylfuran-3-yl)benzimidazole core, a motif not accessible from the 5-ethyl analog and a key point of differentiation for hit-to-lead exploration programs.

Benzimidazole Library Synthesis Medicinal Chemistry

Optimal Application Scenarios for 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine Based on Verified Differentiation


Medicinal Chemistry Diversification for Benzimidazole-Focused Kinase Inhibitor Libraries

In programs targeting kinases such as PDGFR or other enzymes where benzimidazole cores are privileged scaffolds, 4-(2-Ethylfuran-3-yl)benzene-1,2-diamine offers a distinct vector for diversification. Its use enables the synthesis of 5-(2-ethylfuran-3-yl)benzimidazole derivatives, a chemotype structurally differentiated from isomers . This specific core is valuable for exploring structure-activity relationships (SAR) and generating novel intellectual property.

Synthesis of Furan-Derived Polyimide or Epoxy Thermosets with Tailored Thermal Properties

The high calculated boiling point of the target compound, relative to its isomer, suggests that monomers or hardeners derived from it may confer different thermal stability profiles to the resulting thermoset materials . Its role as a potential curing agent for epoxy resins, where isomeric purity and resulting thermal-mechanical properties are critical, represents a promising industrial application scenario.

Quality Control and Analytical Method Development for Isomeric Diamine Purity

The significant boiling point differential (~+17.5 °C) against the 5-ethyl isomer provides a robust quantitative basis for developing gas chromatography (GC) or distillation-based QC methods . Procurement of the pure 2-ethyl isomer is essential as a reference standard for method validation when analyzing reaction mixtures that may contain both regioisomers.

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